

Application Notes and Protocols: Preparation of 2-Chloroadenosine Stock Solution in DMSO

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Compound of Interest

Compound Name: 2-Chloroadenosine

Cat. No.: B027285

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Audience: Researchers, scientists, and drug development professionals.

Introduction **2-Chloroadenosine** (2-CADO) is a metabolically stable analog of adenosine that functions as a non-selective agonist for adenosine receptors.^{[1][2]} It is a valuable tool in research for studying the physiological and pathological roles of purinergic signaling. Due to its stability and broad receptor affinity, it is widely used in neuroscience, pharmacology, and cancer research.^{[2][3]}

Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for **2-Chloroadenosine** due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and use of **2-Chloroadenosine** stock solutions in DMSO.

Quantitative Data Summary

The following tables summarize the key properties and handling information for **2-Chloroadenosine**.

Table 1: Physicochemical Properties of **2-Chloroadenosine**

Property	Value	References
CAS Number	146-77-0	[3] [4]
Molecular Formula	C ₁₀ H ₁₂ ClN ₅ O ₄	[5]
Molecular Weight	301.69 g/mol	[5] [6]
Appearance	White to Off-White Crystalline Solid	[4] [5]

| Purity | ≥98% |[\[3\]](#)[\[6\]](#) |

Table 2: Solubility of **2-Chloroadenosine**

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	References
DMSO	30.17 mg/mL	100 mM	[7] [8]
Water	7.54 mg/mL	25 mM	[7]
DMF	2 mg/mL	~6.6 mM	[3]

| Ethanol | 0.25 mg/mL | ~0.83 mM |[\[3\]](#) |

Table 3: Recommended Storage Conditions

Form	Temperature	Duration	References
Solid Powder	-20°C	≥ 4 years	[3] [4] [5]
DMSO Stock Solution	-20°C	Up to 1-3 months	[7] [9] [10]

| DMSO Stock Solution | -80°C | Up to 6 months |[\[9\]](#)[\[11\]](#) |

Experimental Protocols

Part 1: Safety Precautions

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling **2-Chloroadenosine** powder and DMSO.
- Handle the chemical powder in a chemical fume hood to avoid inhalation.
- DMSO is a powerful solvent that can facilitate the absorption of substances through the skin; exercise caution to prevent skin contact.[\[12\]](#)

Part 2: Preparation of 100 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM **2-Chloroadenosine** stock solution.

Materials and Equipment:

- **2-Chloroadenosine** (CAS 146-77-0)
- Anhydrous/Sterile DMSO
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 100 mM solution, the required mass of **2-Chloroadenosine** is calculated as follows:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 301.69 \text{ g/mol} \times 1000 \text{ mg/g} = 30.17 \text{ mg}$

- Weigh the compound: Carefully weigh 30.17 mg of **2-Chloroadenosine** powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
- Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the powder.
- Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[\[13\]](#)
- Aliquot: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μ L) in sterile microcentrifuge tubes.[\[11\]](#)
- Store: Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months).[\[7\]](#)[\[9\]](#)[\[10\]](#)

Part 3: Preparation of Working Solutions

It is crucial to dilute the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for experimental use. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects on cells.[\[11\]](#)[\[14\]](#)

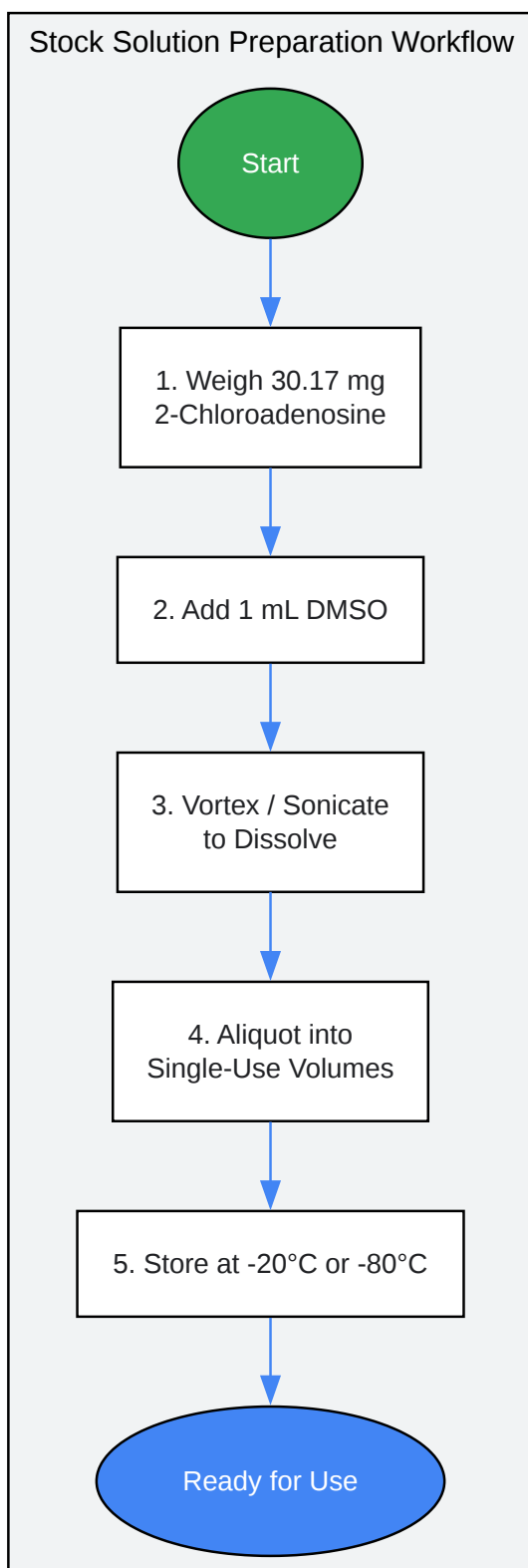
Example: Preparing a 100 μ M working solution:

- Thaw a single aliquot of the 100 mM stock solution at room temperature.
- Perform a 1:1000 dilution by adding 1 μ L of the 100 mM stock solution to 999 μ L of the desired cell culture medium or buffer.
- Mix thoroughly by gentle pipetting or inversion.
- This yields a final **2-Chloroadenosine** concentration of 100 μ M with a final DMSO concentration of 0.1%.
- Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) without the compound.[\[11\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the **2-Chloroadenosine** stock solution.



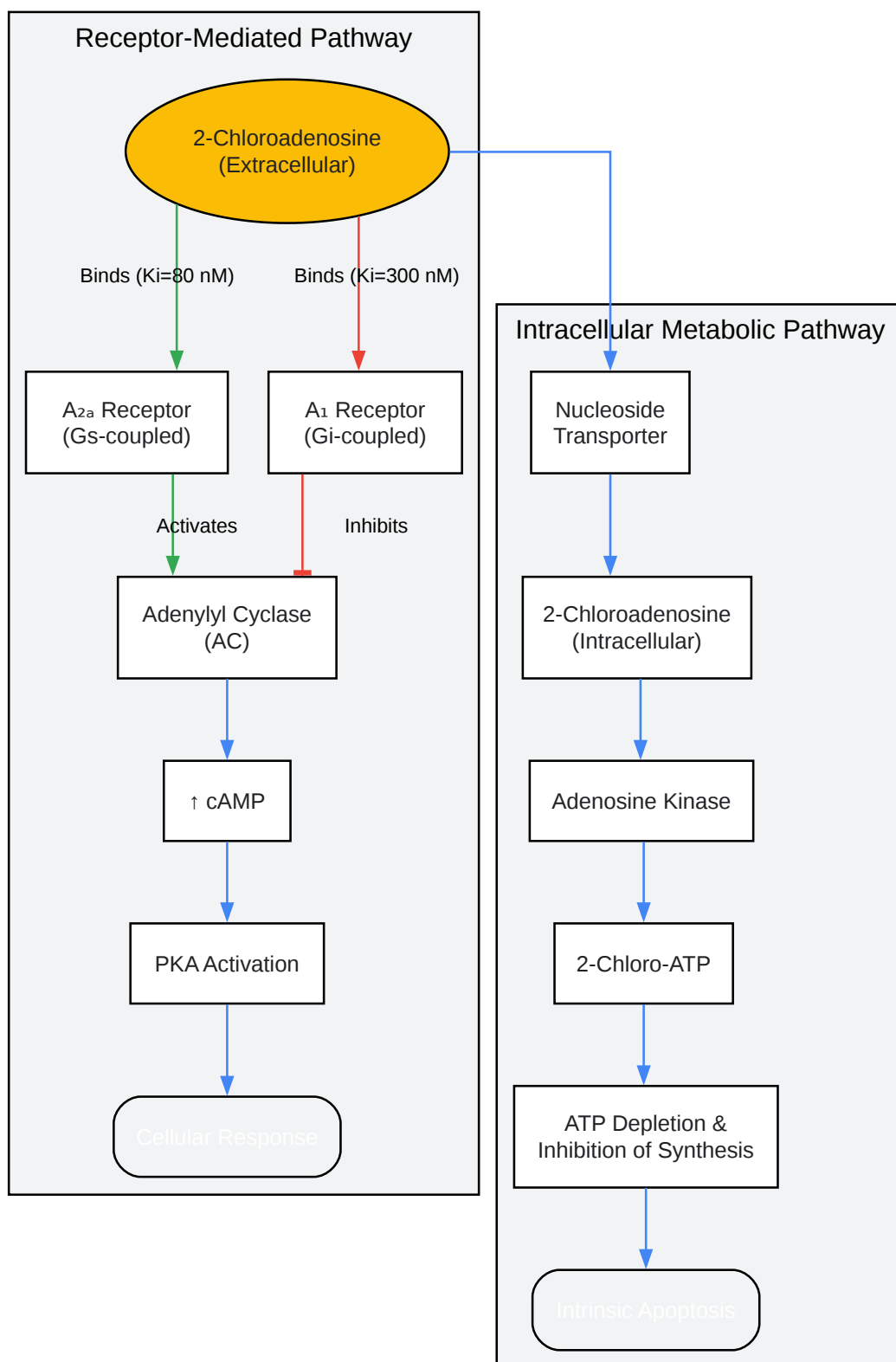
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Caption: Workflow for preparing a 100 mM **2-Chloroadenosine** stock solution.

Signaling Pathways of 2-Chloroadenosine

2-Chloroadenosine exerts its biological effects through two primary mechanisms: direct activation of cell-surface adenosine receptors and intracellular metabolism following transport into the cell.

- **Receptor-Mediated Pathway:** As an agonist, **2-Chloroadenosine** binds to G protein-coupled adenosine receptors. Its highest affinity is for the A_{2a} receptor, which typically couples to G_s to stimulate adenylyl cyclase and increase cAMP levels.^[8] It also activates A₁ receptors, which couple to G_i to inhibit adenylyl cyclase.^[8]
- **Metabolic Pathway:** After being transported into the cell by nucleoside transporters, **2-Chloroadenosine** can be phosphorylated by adenosine kinase.^[15] This leads to the formation of 2-chloro-ATP, which can disrupt cellular energy balance, inhibit DNA and protein synthesis, and ultimately trigger the intrinsic pathway of apoptosis in certain cell types.^{[9][15]}



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